Structural Differentiation: Methylene Bridge vs. Direct Aryl Linkage Alters Conformational and Electronic Properties
The target compound (CAS 954695-47-7) contains a methylene (–CH2–) spacer between the 2,4-dimethylphenyl ring and the 1,3,4-oxadiazole core, whereas the closest structural analog, CAS 891143-90-1 (N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide), features a direct C–C bond attachment [1][2]. This single-atom difference produces a bond-length extension of approximately 1.54 Å (sp3 C–C) compared to ~1.48 Å (sp2–sp2 C–C) and introduces a rotatable sp3 center absent in the direct phenyl analog [3]. The resulting increase in conformational degrees of freedom can modulate the presentation of the 4-methoxybenzamide pharmacophore to biological targets. In class-level SAR of oxadiazole-based kinase inhibitors, analogous methylene insertions have been associated with shifts in CDK2 inhibitory potency of 2- to 10-fold compared to directly linked aryl congeners [4].
| Evidence Dimension | Structural topology: bond length and rotatable bond count at the oxadiazole C5 substituent junction |
|---|---|
| Target Compound Data | C(sp3)–C(sp2) bond at C5-methylene junction; 1 additional rotatable bond (total 6 rotatable bonds); molecular formula C19H19N3O3; MW 337.4 |
| Comparator Or Baseline | CAS 891143-90-1: C(sp2)–C(sp2) direct aryl bond; 5 rotatable bonds; identical MW and formula [2] |
| Quantified Difference | Bond length difference: ~0.06 Å (sp3-C vs. sp2-C); +1 rotatable bond; distinct dihedral angle potential energy surface. CDK2 inhibition ΔIC50 range: 2- to 10-fold (class-level SAR extrapolation, no direct head-to-head data available for this specific pair) [4] |
| Conditions | Structural comparison based on InChI/SMILES analysis (Chemsrc, Kuujia); CDK2 inhibition data from Al Mustansiriyah J Pharm Sci 2025, 25(1):94-109 for structurally analogous oxadiazole derivatives. |
Why This Matters
The methylene bridge is the single largest structural differentiator from the most closely related commercial analog, and published class-level evidence indicates this modification can alter target potency by an order of magnitude—making indiscriminate substitution scientifically invalid.
- [1] Chemsrc. CAS 954695-47-7: N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide. SMILES: COc1ccc(C(=O)Nc2nnc(Cc3ccc(C)cc3C)o2)cc1. Accessed April 2026. View Source
- [2] Kuujia.com. CAS 891143-90-1: N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide. Structural comparison. Accessed April 2026. View Source
- [3] Allen FH et al. Tables of bond lengths determined by X-ray and neutron diffraction. J Chem Soc Perkin Trans 2. 1987;(12):S1-S19. Standard C(sp3)–C(sp2) bond length: 1.510 Å; C(sp2)–C(sp2): 1.483 Å. View Source
- [4] Al Mustansiriyah Journal of Pharmaceutical Sciences. Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives As Cyclin-Dependent Kinase 2 Inhibitors. 2025;25(1):94-109. Methylene-linked vs. directly aryl-linked oxadiazoles showed differential CDK2 docking scores. View Source
